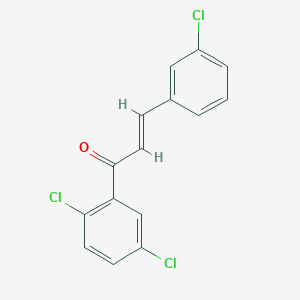![molecular formula C11H8ClFN2O3 B3070538 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-08-1](/img/structure/B3070538.png)
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Pyrazoles are considered privileged scaffolds in medicinal chemistry. They play an important role in drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles have been widely studied . A practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported .
Molecular Structure Analysis
The 3D structure of pyrazole derivatives can be confirmed by single crystal X-ray structural analysis .
Chemical Reactions Analysis
Fluorinated pyrazoles have been synthesized through various chemical reactions, including addition reactions, cyclization, and reactions with hydrocarbons and salts .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For example, the compound crystallizes in the monoclinic crystal system with the space group P21/c .
Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
The chemical compound shows potential in inhibiting Aurora A kinase, which may be useful for cancer treatment. This was explored in a study focusing on a related compound (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of pyrazole derivatives, including those similar to the specified compound. These studies provide insights into the molecular structure and theoretical calculations of such compounds (Li-qun Shen et al., 2012).
Functionalization Reactions
Studies have explored the functionalization reactions of pyrazole-carboxylic acid derivatives, highlighting the chemical reactivity and potential applications in synthesizing new compounds (İ. Yıldırım & F. Kandemirli, 2006).
Molecular Docking Studies
Research includes molecular docking studies of pyrazole-carboxylic acid compounds to predict binding interactions with target proteins, which is significant for drug development and understanding molecular interactions (G. Ganga Reddy et al., 2022).
Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, indicating potential applications in industrial corrosion protection (L. Herrag et al., 2007).
Nonlinear Optical Materials
Some pyrazole derivatives demonstrate potential as nonlinear optical materials, which could have applications in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).
Leukemia Treatment
Certain pyrazole derivatives have shown efficacy in increasing the survival time in leukemia assays, suggesting potential therapeutic applications in cancer treatment (Y. Shealy & C. O'dell, 1971).
Wirkmechanismus
Target of Action
The primary target of the compound 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is currently unknown . It’s important to note that the identification of a compound’s primary target is a complex process that involves extensive biochemical and pharmacological research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target . .
This compound, like many others, likely has a multifaceted mechanism of action that involves interactions with multiple targets and pathways .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O3/c12-8-5-7(1-2-9(8)13)18-6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBKDZQBVWHPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCN2C=CC(=N2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901164082 | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1004193-08-1 | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901164082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070471.png)






![1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070530.png)
![1-[(4-Isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070541.png)
![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)

